1-Methyl-5-(2-methylphenyl)pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(2-methylphenyl)pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine can be synthesized through various methods. One common approach involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . Another method includes the cyclization of appropriate hydrazones with enaminones or other suitable precursors under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like bromine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of amide or sulfonamide derivatives.
Scientific Research Applications
1-Methyl-5-(2-methylphenyl)pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases or other enzymes involved in disease pathways . The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Another pyrazole derivative with similar biological activities.
1-Methyl-1H-pyrazol-5-ylamine: A related compound with a different substitution pattern.
Uniqueness: 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-methyl-5-(2-methylphenyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-8-5-3-4-6-9(8)11-10(12)7-13-14(11)2/h3-7H,12H2,1-2H3 |
InChI Key |
GQQUHCLSXUABIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=NN2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.